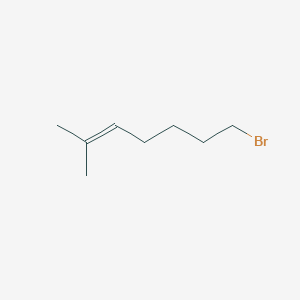
7-Bromo-2-methyl-2-heptene
カタログ番号 B8693865
分子量: 191.11 g/mol
InChIキー: IVWSRGNSKXGNQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04822804
Procedure details


A solution of 11 g of 6-methyl-5-heptenyl tosylate in 100 ml of THF were added 10 ml of HMPA, 50 g of potassium bromide and 300 mg of 18-crown-6, and the resulting mixture was refluxed for 5 hours. After cooling, water was added, and the mixture was concentrated, the residue was extracted with pentane 3 times, the combined organic layers were washed with a saturated aqueous solution of sodium hydrogen carbonate water and saturated brine, dried and concentrated to give 8 g of an oily substance. This oily substance was distilled (bp 70° C./5 mm Hg) to yield 5.7 g of a pure bromide.
Name
6-methyl-5-heptenyl tosylate
Quantity
11 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
S(C1C=CC(C)=CC=1)(O[CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])(=O)=O.CN(P(N(C)C)(N(C)C)=O)C.[Br-:31].[K+].O>C1COCC1.C1OCCOCCOCCOCCOCCOC1>[CH3:11][C:10]([CH3:12])=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][Br:31] |f:2.3|
|
Inputs


Step One
|
Name
|
6-methyl-5-heptenyl tosylate
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCCCCC=C(C)C)C1=CC=C(C)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was refluxed for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with pentane 3 times
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with a saturated aqueous solution of sodium hydrogen carbonate water and saturated brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 8 g of an oily substance
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This oily substance was distilled (bp 70° C./5 mm Hg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=CCCCCBr)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
